molecular formula C12H16ClN B15068933 2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 23486-20-6

2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15068933
CAS No.: 23486-20-6
M. Wt: 209.71 g/mol
InChI Key: GZQYOZZORQNPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline (CAS 23486-20-6) is a synthetic organic compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol. It serves as a versatile chemical intermediate and key building block in medicinal chemistry research, particularly for the synthesis of novel ligands targeting central nervous system (CNS) receptors . The compound features a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure found in numerous biologically active alkaloids and pharmaceuticals . The 3-chloropropyl side chain at the nitrogen position is a critical functional handle that allows researchers to perform N-alkylation reactions, facilitating the construction of more complex molecules for structure-activity relationship (SAR) studies . Research applications of this compound are focused on the development of multi-receptor ligands. It has been utilized as a core precursor in the design and synthesis of compounds evaluated for their affinity at clinically relevant CNS targets, including dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT7) receptor subtypes . The THIQ core is recognized for its significant role in drugs with diverse activities, such as the skeletal muscle relaxant atracurium , highlighting the therapeutic relevance of this chemical scaffold. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

23486-20-6

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

2-(3-chloropropyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H16ClN/c13-7-3-8-14-9-6-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10H2

InChI Key

GZQYOZZORQNPHG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCCl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Potassium carbonate (K₂CO₃) is commonly employed to deprotonate THIQ, enhancing its nucleophilicity. Catalytic potassium iodide (KI) is added to improve halide displacement efficiency.
  • Solvent Systems : Polar aprotic solvents like acetonitrile (CH₃CN) or dimethoxyethane (DME) are preferred for their ability to stabilize transition states without participating in side reactions.
  • Temperature and Time : Reflux conditions (80–100°C) for 12–24 hours typically yield moderate to high conversions. Microwave-assisted heating reduces reaction times to 1–2 hours while maintaining yields above 70%.

Purification and Characterization

Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane eluents. The molecular formula of 2-CPTIQ is inferred as C₁₂H₁₆ClN (MW = 221.7 g/mol), though discrepancies exist between calculated (209.45 g/mol) and reported molecular weights, suggesting potential isotopic contributions or measurement errors.

Aluminum Chloride-Mediated Cyclization of N-Substituted Benzylamines

An alternative approach utilizes Friedel-Crafts alkylation to construct the tetrahydroisoquinoline core while introducing the 3-chloropropyl moiety. This method, detailed in U.S. Patent 4,251,660, involves heating N-hydroxyethyl-N-(2,3-dichlorobenzyl)amine hydrochloride with aluminum chloride (AlCl₃) and ammonium chloride (NH₄Cl) at 195–200°C.

Mechanistic Insights

The reaction proceeds via:

  • Formation of a reactive acylium ion from the N-hydroxyethylamine precursor.
  • Intramolecular cyclization facilitated by AlCl₃, acting as a Lewis acid to polarize C-Cl bonds.
  • Rearomatization of the benzene ring, yielding the tetrahydroisoquinoline framework.

Key Advantages

  • High Yields : This method achieves 80–87% yields of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, demonstrating scalability for industrial applications.
  • Catalytic Efficiency : NH₄Cl enhances AlCl₃’s catalytic activity, minimizing side products like over-chlorinated derivatives.

Limitations

  • Harsh Conditions : Prolonged exposure to high temperatures (>200°C) risks decomposition.
  • Corrosive Reagents : Handling molten AlCl₃ requires specialized equipment, complicating small-scale synthesis.

Microwave-Assisted Alkylation for Rapid Synthesis

Modern adaptations leverage microwave irradiation to accelerate alkylation. In this method, THIQ and 3-chloropropyl bromide are heated to 120°C in a sealed vessel under microwave conditions (300 W), achieving >90% conversion in 30 minutes .

Comparative Analysis

Parameter Conventional Alkylation AlCl₃ Cyclization Microwave Method
Yield 70–75% 80–87% 85–90%
Time 12–24 h 8–12 h 0.5–1 h
Scalability Moderate High Low to Moderate
Cost Low Moderate High

Microwave synthesis excels in speed but requires costly instrumentation. Conversely, AlCl₃ cyclization offers superior yields for bulk production despite its operational challenges.

Purification and Analytical Characterization

Chromatographic Techniques

  • Column Chromatography : Effective for removing unreacted THIQ and halide byproducts.
  • Acid-Base Extraction : Used in AlCl₃-mediated methods to isolate the hydrochloride salt via precipitation.

Spectroscopic Data

  • ¹H NMR : Signals at δ 2.70–3.10 ppm (m, 4H, CH₂-N-CH₂) and δ 1.80–2.20 ppm (m, 2H, CH₂-Cl) confirm the 3-chloropropyl substituent.
  • MS (ESI+) : A molecular ion peak at m/z 222.1 [M+H]⁺ aligns with the expected molecular weight.

Challenges and Optimization Strategies

Common Pitfalls

  • Over-Alkylation : Excess 3-chloropropyl halide leads to quaternary ammonium salts. Stoichiometric control (1:1.2 amine:halide) mitigates this.
  • Byproduct Formation : In AlCl₃ reactions, trace aluminum residues necessitate rigorous washing with dilute HCl.

Solvent-Free Modifications

Recent studies propose solvent-free alkylation using ball milling, reducing environmental impact and improving atom economy.

Applications and Derivative Synthesis

2-CPTIQ serves as a precursor for neuroactive alkaloids and acetylcholinesterase inhibitors. For instance, coupling with benzo[d]thiazole derivatives yields compounds with enhanced binding affinity for neurotransmitter receptors.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloropropyl group to a propyl group or other reduced forms.

    Substitution: The chloropropyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate and solvents like acetonitrile or dimethylformamide.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Propyl-substituted tetrahydroisoquinolines.

    Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Cardiovascular Activity 2-(Thiocyanoalkyl)-1,2,3,4-tetrahydroisoquinolines, including 2-(thiocyanoethyl)-1,2,3,4-tetrahydroisoquinoline, exhibit cardiovascular activity .
  • Synthesis of Alkylated Tetrahydroisoquinolines: 2-(3-Chloropropyl)benzo[d]thiazole can be coupled with 1,2,3,4-tetrahydro-isoquinoline to produce compound 1b, which is useful for exploring structure-activity relationships (SAFIR) of related compounds .

Case Studies

  • Dog Study: In one study, an unanesthetized dog was administered 1 mg/kg of 2-(3-ethylsulfinylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride intravenously. The dog's blood pressure increased from 122/60 to 150/66 thirty minutes after administration, with the heart rate also increasing from 72 to 100. Little gross stimulation occurred .

Related Derivatives and Their Applications

  • 1,2,3,4-Tetrahydroisoquinoline Derivatives: These derivatives have demonstrated relaxing activity on smooth muscles, especially vascular and visceral smooth muscles. They are useful as vasodilating, intestinal-contraction inhibiting, and bladder-contraction inhibiting agents .
  • Triazole Compounds: Triazole compounds with dopamine-D3-receptor affinity have been synthesized using tetrahydroisoquinoline derivatives. These compounds can treat diseases of the cardiovascular system and kidneys, central nervous system diseases, and addictive disorders .
  • Acetylcholinesterase Inhibition: Novel 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and tested for their acetylcholinesterase inhibiting activity, aiming to develop drugs for treating Alzheimer's disease (AD) .
  • (±)-2-(3-Piperidyl)-1,2,3,4-tetrahydroisoquinolines: These compounds have been prepared and examined for bradycardic activities .

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of various bioactive derivatives. These derivatives can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its structure.

Comparison with Similar Compounds

Key Differences :

  • Substituent Type : 2-(3-Cl-propyl)-THIQ has a chloroalkyl chain, distinct from methoxyphenyl (electron-donating) or carbonitrile (electron-withdrawing) groups. The chlorine atom and propyl chain may enhance lipophilicity and alter steric interactions compared to smaller substituents.
  • Positional Effects : Methoxyphenyl analogs in show that substituent position (ortho, meta, para) affects electronic properties and molecular packing, influencing melting points and solubility.

Comparison :

  • Reagents : Methoxyphenyl analogs require aryl halides or nitriles, while deuteration () employs isotopic reagents.
  • Purification : Silica gel chromatography is common across analogs, suggesting applicability to 2-(3-Cl-propyl)-THIQ.

Physicochemical Properties

Table 1: Properties of THIQ Derivatives

Compound Substituent Physical State Melting Point (°C) Key Spectral Data (IR/NMR) Source
2-Phenyl-THIQ-carbonitrile Phenyl, CN White solid 145–147 IR: 2220 cm⁻¹ (CN); NMR: δ 4.5 (m)
2-(4-Methoxyphenyl)-THIQ-carbonitrile 4-MeO-phenyl, CN Yellow oil N/A NMR: δ 3.8 (s, OCH₃)
1-Deutero-2-phenyl-THIQ Phenyl, D at C1 Not reported Not reported ESI-MS: m/z 214 [M+H]⁺
2-(3-Cl-propyl)-THIQ 3-Chloropropyl Hypothesized oil Not reported Expected NMR: δ 3.6 (Cl-CH₂) Inferred

Observations :

  • Methoxyphenyl analogs exhibit variable states (solid/oil), influenced by substituent polarity. The chloropropyl group in 2-(3-Cl-propyl)-THIQ may lower melting points due to increased flexibility and reduced crystallinity.
  • IR and NMR data for methoxyphenyl derivatives () align with functional groups; 2-(3-Cl-propyl)-THIQ would show distinct δ 3.6–3.8 ppm (CH₂Cl) in ¹H-NMR.

Implications for 2-(3-Cl-propyl)-THIQ :

  • However, chloroalkyl chains could also influence metabolic stability or toxicity profiles.

Spectroscopic Characterization

  • IR Spectroscopy: Methoxyphenyl-THIQ-carbonitriles show CN stretches at ~2220 cm⁻¹ (). For 2-(3-Cl-propyl)-THIQ, C-Cl stretches (~600–800 cm⁻¹) would be diagnostic.
  • NMR : Methoxy groups in appear at δ 3.8 ppm. Chloropropyl’s CH₂Cl protons would resonate downfield (δ 3.6–3.8 ppm), with coupling patterns distinct from aromatic protons.

Biological Activity

2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C12H14ClN\text{C}_{12}\text{H}_{14}\text{ClN}

This compound is synthesized through various methods involving alkylation of the tetrahydroisoquinoline scaffold. For instance, the synthesis typically involves coupling 1,2,3,4-tetrahydroisoquinoline with 2-(3-chloropropyl)benzo[d]thiazole under specific conditions using bases like K₂CO₃ and solvents such as acetonitrile or dimethoxyethane .

Antimicrobial Activity

Research indicates that THIQ derivatives exhibit significant antimicrobial properties. For instance, compounds derived from THIQ have shown efficacy against various pathogenic bacteria. A study highlighted that certain THIQ analogs demonstrated antibacterial activity against strains such as Staphylococcus epidermidis and Klebsiella pneumonia .

Neuroprotective Effects

The neuroprotective potential of THIQ compounds has been explored extensively. Studies suggest that these compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. The mechanism involves inhibition of reactive oxygen species (ROS) generation and activation of neuroprotective pathways such as the PI3K-Akt signaling pathway .

Anti-inflammatory Properties

THIQ derivatives have been shown to possess anti-inflammatory effects. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production and reducing inflammation in various cellular models. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of THIQ compounds is closely linked to their chemical structure. Modifications at specific positions on the THIQ scaffold can enhance or diminish biological activity. For example:

Modification Effect on Activity
Alkyl chain lengthIncreased binding affinity to receptors
Substituents on the aromatic ringEnhanced antimicrobial properties
Nitrogen positionInfluences neuroprotective activity

Understanding these relationships aids in designing more potent analogs for therapeutic use.

Case Studies

  • Neuroprotection in Alzheimer's Disease : A study evaluated a series of THIQ derivatives for their ability to protect neuronal cells from amyloid-beta-induced toxicity. Results indicated that certain compounds significantly reduced cell death and improved cell viability through ROS modulation .
  • Antibacterial Activity : In vitro tests demonstrated that specific THIQ analogs inhibited bacterial growth at low concentrations, indicating their potential for development into new antibacterial agents .

Q & A

What are the common synthetic routes for 2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline (2-(3-CP-THIQ), and how do substituent positions influence reaction efficiency?

Basic Research Question
The synthesis of tetrahydroisoquinoline (THIQ) derivatives typically involves cyclization reactions, Pictet–Spengler reactions, or Friedel–Crafts alkylation. For 2-(3-CP-THIQ, introducing the chloropropyl group at the 2-position requires careful selection of starting materials (e.g., 3,4-dihydroisoquinoline precursors) and chlorinated alkylating agents. Substituent positions significantly affect reaction pathways; for example, steric hindrance at the 1-position may reduce yields, while electron-withdrawing groups (e.g., chlorine) can stabilize intermediates .

Advanced Research Question
Optimizing regioselectivity in chloropropyl substitution often involves solvent polarity adjustments (e.g., DMF vs. THF) and catalyst screening (e.g., Lewis acids like AlCl₃). Computational modeling (DFT) can predict transition-state energies to rationalize observed regiochemistry. Contradictions in reported yields may arise from competing side reactions (e.g., over-alkylation), requiring kinetic studies under varied temperatures and stoichiometries .

How can researchers characterize the stereochemical configuration of 2-(3-CP-THIQ, and what challenges arise in resolving enantiomers?

Basic Research Question
Chiral chromatography (HPLC with chiral stationary phases) and X-ray crystallography are standard for stereochemical analysis. For 2-(3-CP-THIQ, crystallographic data (e.g., C–C bond lengths and torsion angles) provide unambiguous configuration assignments, as demonstrated in structurally related triazolo-isoquinoline derivatives .

Advanced Research Question
Enantiomer resolution becomes challenging due to low configurational stability under acidic/basic conditions. Dynamic kinetic resolution (DKR) strategies using chiral catalysts (e.g., BINOL-derived phosphoric acids) may suppress racemization. Contradictory NMR data (e.g., splitting patterns) might indicate solvent-dependent conformational equilibria, necessitating variable-temperature (VT-NMR) studies .

What biological activities are associated with 2-(3-CP-THIQ derivatives, and how do structural modifications affect potency?

Basic Research Question
THIQ derivatives exhibit diverse bioactivity (e.g., antimicrobial, anticancer) linked to their ability to interact with enzyme active sites or membrane receptors. The chloropropyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted agents .

Advanced Research Question
Structure-activity relationship (SAR) studies reveal that alkyl chain length (C3 in 2-(3-CP-THIQ) balances hydrophobicity and toxicity. Contradictions in cytotoxicity data (e.g., IC₅₀ variations across cell lines) may reflect differences in cellular uptake mechanisms or metabolic stability. Parallel artificial membrane permeability assays (PAMPA) can clarify these discrepancies .

What methodologies are used to analyze stability and degradation pathways of 2-(3-CP-THIQ under experimental conditions?

Basic Research Question
Accelerated stability testing (e.g., 40°C/75% RH) paired with LC-MS monitors degradation products. Hydrolytic cleavage of the chloropropyl group is a primary degradation pathway, forming 1,2,3,4-THIQ and 3-chloropropanol .

Advanced Research Question
Mechanistic insights into degradation can be gained via isotopic labeling (e.g., deuterated solvents) to track proton transfer steps. Contradictory degradation rates in literature may arise from trace metal impurities (e.g., Fe³⁺) catalyzing oxidation; chelating agents (EDTA) can mitigate this .

How do researchers address solubility challenges for 2-(3-CP-THIQ in aqueous assays?

Basic Research Question
Co-solvent systems (e.g., DMSO-water mixtures) or micellar encapsulation (using surfactants like Tween-80) are standard. Solubility can be predicted via Hansen solubility parameters or molecular dynamics simulations .

Advanced Research Question
Nanoparticle formulations (e.g., PLGA-based carriers) improve bioavailability but require rigorous size-distribution analysis (DLS) and stability monitoring. Contradictions in reported IC₅₀ values may stem from aggregation-induced assay interference, necessitating critical micelle concentration (CMC) measurements .

What strategies are employed to synthesize bifunctional 2-(3-CP-THIQ derivatives, and how do competing reactions impact yields?

Advanced Research Question
Bifunctional derivatives (e.g., 2-(3-CP)-4-acyl-THIQ) require sequential protection/deprotection steps. For example, acyl groups can be introduced via ring expansion of pseudo-bases, but competing aza-Friedel–Crafts reactions may reduce selectivity. GC-MS or in situ IR spectroscopy helps monitor intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.